3-Pivaloylepinephrine
Description
3-Pivaloylepinephrine (CAS 144750-97-0) is a synthetic derivative of epinephrine, characterized by the substitution of a pivaloyl group (tert-butyl carbonyl) at the 3-hydroxyl position of the catecholamine structure.
Properties
CAS No. |
144750-97-0 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
[2-hydroxy-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)13(18)19-12-7-9(5-6-10(12)16)11(17)8-15-4/h5-7,11,15-17H,8H2,1-4H3/t11-/m0/s1 |
InChI Key |
WIUNNKAQOJJYKO-NSHDSACASA-N |
SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)C(CNC)O)O |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)[C@H](CNC)O)O |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)C(CNC)O)O |
Synonyms |
3-monopivaloylepinephrine 3-pivaloylepinephrine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The table below summarizes key structural and functional differences between 3-Pivaloylepinephrine and related compounds:
Pharmacokinetic and Pharmacodynamic Differences
- Metabolic Stability: The pivaloyl group in this compound reduces susceptibility to catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), extending its half-life compared to unmodified epinephrine or sulfated derivatives like Epinine 3-O-sulfate .
- Receptor Affinity : Fluorinated analogues (e.g., 6-Fluorophenylephrine) exhibit higher α1-receptor specificity, whereas this compound retains broader β-adrenergic activity, similar to epinephrine but with reduced potency due to steric effects .
- Excretion Pathways : Sulfated derivatives (e.g., Epinine 3-O-sulfate) are rapidly excreted via renal pathways due to their polarity, whereas this compound’s lipophilicity favors hepatic metabolism and slower clearance .
Research Findings and Clinical Relevance
Recent studies highlight this compound’s utility in experimental models of asthma and hypotension, where its sustained β2-adrenergic activity offers advantages over short-acting epinephrine . In contrast, sulfated and halogenated derivatives are being explored for targeted applications, such as Epinine 3-O-sulfate in renal-selective diagnostics and 6-Fluorophenylephrine in nasal decongestants .
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